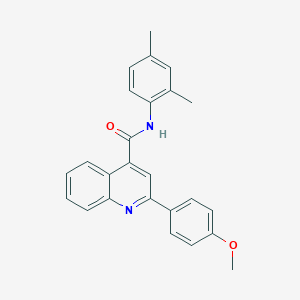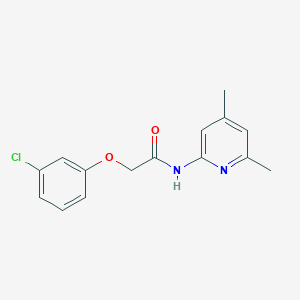![molecular formula C23H22N2O2 B331065 4-METHYL-N-[5-METHYL-2-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B331065.png)
4-METHYL-N-[5-METHYL-2-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHYL-N-[5-METHYL-2-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE is a complex organic compound with a molecular formula of C23H22N2O2. This compound belongs to the class of benzamides, which are known for their diverse applications in various fields such as medicine, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[5-METHYL-2-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of 4-methylbenzoyl chloride with an aromatic amine in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The resulting product is then subjected to amidation with 5-methyl-2-aminophenyl to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-METHYL-N-[5-METHYL-2-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-METHYL-N-[5-METHYL-2-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-METHYL-N-[5-METHYL-2-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methylbenzamide
- 5-methyl-2-aminophenyl benzamide
- 4-methyl-N-(4-methylphenyl)benzamide
Uniqueness
4-METHYL-N-[5-METHYL-2-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C23H22N2O2 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
4-methyl-N-[4-methyl-2-[(4-methylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-15-4-9-18(10-5-15)22(26)24-20-13-8-17(3)14-21(20)25-23(27)19-11-6-16(2)7-12-19/h4-14H,1-3H3,(H,24,26)(H,25,27) |
Clave InChI |
XQEWOLCGTWUVFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)NC(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)NC(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-[2-(allyloxy)-5-bromophenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-ethoxybenzamide](/img/structure/B330983.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B330986.png)



![7-[Mesityl(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B330995.png)
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B330996.png)
![2-(3-chlorophenoxy)-N-[4-(4-{[2-(3-chlorophenoxy)propanoyl]amino}phenoxy)phenyl]propanamide](/img/structure/B330997.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B331000.png)
![DIETHYL 5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B331002.png)
![6-iodo-3-(4-methylphenyl)-2-[2-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B331003.png)
![Ethyl 2-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B331005.png)

